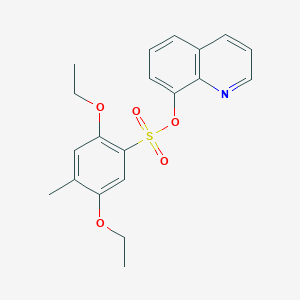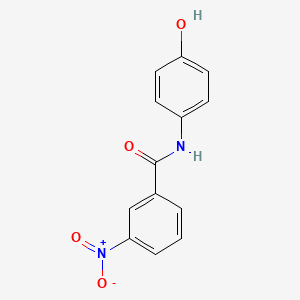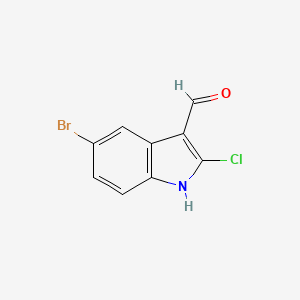
Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate involves several steps. The preparation of N-(quinolin-8-yl)benzamide is one of the key steps in the synthesis process . The synthesis of cobalt(II) pivalate is also mentioned, which is carried out by applying the methodology reported in a specific book .Molecular Structure Analysis
The molecular formula of this compound is C20H21NO5S. Its molecular weight is 387.45.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C-H or N-H activations . The general procedure of electrochemical oxidation and chemical oxidation are also part of the synthesis process .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- A study by Zhang, Wang, and Wang (2013) outlines a method for direct arylvinylation of (quinolin-8-yl)methanone, highlighting its potential in organic synthesis (Zhang, Wang, & Wang, 2013).
- Bagdi and Hajra (2014) developed a new methodology for synthesizing pyrano[3,2-c]quinolin-2-one derivatives, emphasizing the role of Quinolin-8-yl derivatives in tandem cyclization reactions (Bagdi & Hajra, 2014).
Potential Medical Applications
- Li et al. (2014) reported the discovery of a tetracyclic quinoxaline derivative, highlighting its potential in treating neuropsychiatric and neurological disorders (Li et al., 2014).
- Liu et al. (2009) synthesized quinoline derivatives with immunosuppressive activity, indicating the potential medical applications of such compounds (Liu et al., 2009).
Material Science and Imaging
- Kim et al. (2012) explored quinolinium single crystals for THz wave applications, demonstrating the material science potential of these compounds (Kim et al., 2012).
- Fu-Qiang et al. (2014) discussed the use of a quinoline-based compound in the synthesis of a PET imaging probe for Tau pathologies, emphasizing its application in medical imaging (Fu-Qiang et al., 2014).
Wirkmechanismus
Target of Action
Quinoline compounds have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse therapeutic profiles .
Mode of Action
A related compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound . This suggests that Quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate may interact with its targets in a similar manner.
Biochemical Pathways
Quinoline compounds have been known to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Related quinoline compounds have been known to exhibit anticancer activities .
Eigenschaften
IUPAC Name |
quinolin-8-yl 2,5-diethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-4-24-17-13-19(18(25-5-2)12-14(17)3)27(22,23)26-16-10-6-8-15-9-7-11-21-20(15)16/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCUYGCGASBEKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2378115.png)


![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)


![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)
![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)


![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)